molecular formula C10H15N3O4S B13319631 N-(4-Aminobutyl)-4-nitrobenzenesulfonamide

N-(4-Aminobutyl)-4-nitrobenzenesulfonamide

Cat. No.: B13319631
M. Wt: 273.31 g/mol
InChI Key: DISHUKKGNNABJZ-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group linked to a 4-aminobutyl chain. The compound’s molecular formula is inferred as C₁₀H₁₅N₃O₄S, analogous to its 2-nitro isomer (CAS 211512-13-9), which has a molecular weight of 273.31 g/mol and is used in research applications . Sulfonamides like this are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines, followed by purification via column chromatography .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(4-aminobutyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c11-7-1-2-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,12H,1-2,7-8,11H2

InChI Key

DISHUKKGNNABJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.

Industrial Production Methods

In industrial settings, the production of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Comparative Reactivity of Structural Analogs

The reactivity of N-(4-Aminobutyl)-4-nitrobenzenesulfonamide differs from related compounds based on substituent positioning and chain length:

CompoundKey Structural FeatureReactivity Profile
N-(3-Aminopropyl)-4-nitrobenzenesulfonamideShorter alkyl chain (C3)Reduced steric hindrance
N-(4-Aminobutyl)-2-nitrobenzenesulfonamideOrtho-nitro substituentAltered electronic effects
4-NitrobenzenesulfonamideNo alkylamine chainLimited functionalization

The para-nitro configuration in the target compound enhances resonance stabilization of intermediates during electrophilic substitution ( ).

Potential for Reductive Functionalization

While direct experimental data on nitro-group reduction is absent in the provided sources, analogous sulfonamides suggest plausible pathways:

  • Nitro to Amine Reduction :

    Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

    This could generate N-(4-aminobutyl)-4-aminobenzenesulfonamide , a candidate for further derivatization.

Acid-Base Behavior

The sulfonamide NH (pKa ~10–11) can deprotonate under basic conditions, enabling participation in:

  • Metal coordination (e.g., with transition metals).

  • Intermolecular hydrogen bonding , influencing crystallinity and solubility ( ).

Scientific Research Applications

N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme activity and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-AMINOBUTYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The amino and nitro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
N-(4-Aminobutyl)-4-nitrobenzenesulfonamide 4-nitro, 4-aminobutyl chain C₁₀H₁₅N₃O₄S ~273.31 (inferred) Not reported (hypothetical) -
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide 2-nitro, 4-aminobutyl chain C₁₀H₁₅N₃O₄S 273.31 Purity >95%, used in research
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide 4-nitro, cyclopropylmethyl C₁₀H₁₂N₂O₄S 256.28 Melting point: 114–116°C; synthesized via alkylation
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide 4-nitro, allyl + cyclopropylmethyl C₁₃H₁₆N₂O₄S 296.34 Melting point: 67–69°C
N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide 4-nitro, quinazoline-aniline C₂₃H₂₁N₅O₅S 487.51 Anticancer activity (IC₅₀ = 10.29 µM)

Key Observations:

  • Nitro Position Effects : The 2-nitro isomer () may exhibit different electronic and steric properties compared to the 4-nitro derivative due to the nitro group’s orientation. This could influence solubility and reactivity.
  • Biological Activity : The quinazoline-linked 4-nitrobenzenesulfonamide () demonstrates potent anticancer activity, suggesting that the 4-nitro group enhances interaction with biological targets like the EAC cell line.
  • Synthetic Flexibility : Substituents like cyclopropylmethyl or allyl groups () are introduced via alkylation, highlighting the adaptability of sulfonamide synthesis for diverse applications.

Functional Group Impact on Hydrophobicity and Bioactivity

reveals that hydrophobicity significantly influences sulfonamide bioactivity. For example:

  • Naphthalenesulfonamides with chlorine substituents (e.g., W-7) exhibit higher hydrophobicity and stronger binding to calmodulin (Ca²⁺-CaM), enhancing enzyme inhibition .

Key Observations:

  • Primary amines (e.g., 4-aminobutyl) react readily with sulfonyl chlorides to form stable sulfonamides.
  • Secondary modifications (e.g., allylation) require stronger bases like K₂CO₃ and polar solvents (DMF) .

Biological Activity

N-(4-Aminobutyl)-4-nitrobenzenesulfonamide, often referred to in literature as a sulfonamide derivative, exhibits significant biological activity across various domains, including antimicrobial and anticancer properties. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.

The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This mechanism underlies the antimicrobial properties of sulfonamides, which have been widely utilized in clinical settings.

Key Structural Features:

  • Sulfonamide Group: Essential for antibacterial activity.
  • Nitro Group: Enhances reactivity and potential interactions with biological targets.

Biological Activity Overview

  • Antimicrobial Properties:
    • This compound exhibits potent antimicrobial activity against various bacterial strains by disrupting folic acid biosynthesis.
    • Minimum Inhibitory Concentration (MIC): Studies show MIC values around 4 μg/mL against Candida albicans, comparable to established antifungal agents .
  • Anticancer Activity:
    • Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including leukemia and colon cancer cells.
    • Cytotoxicity Assays: IC50 values have been reported in the micromolar range, suggesting significant potential for further development as an anticancer agent .
  • Mechanisms of Action:
    • The compound interacts with specific receptors and enzymes, modulating their activity. It has been shown to inhibit nitric oxide synthesis, which can influence inflammatory responses and cancer cell proliferation .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is still under investigation. However, initial studies suggest it has favorable absorption characteristics with a low toxicity profile observed in vitro.

Safety Assessments:

  • Hemolytic activity tests indicate minimal toxicity to red blood cells at therapeutic concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
N-(2-Amino-3-methylbutyl)-4-nitrobenzenesulfonamideMethyl group on aminobutyl chainDifferent reactivity patterns due to branching
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamideChlorine atom substitutionEnhanced antibacterial activity due to halogen effects
N-(2-Aminoethyl)-4-nitrobenzenesulfonamideShorter ethyl chainPotentially different pharmacokinetics compared to butyl variant

This table highlights the structural diversity among related compounds, which can influence their biological activities and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy: A recent investigation demonstrated its effectiveness against multi-drug resistant strains of Pseudomonas aeruginosa, showcasing its potential as a treatment option in resistant infections .
  • Cytotoxicity Research: Another study evaluated its effects on leukemia cell lines, revealing promising results with IC50 values comparable to standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminobutyl)-4-nitrobenzenesulfonamide, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via acylation followed by catalytic hydrogenation. For example:

  • Step 1 : React 4-nitrobenzenesulfonyl chloride with 1,4-diaminobutane in a polar aprotic solvent (e.g., DMF) under nitrogen to form the sulfonamide intermediate.
  • Step 2 : Reduce the nitro group to an amine using hydrogen gas and a catalyst (e.g., Raney-Ni) in methanol at 50–70°C .
  • Key considerations :
  • Purify intermediates via column chromatography to avoid byproducts.
  • Monitor reaction progress using TLC or HPLC.
  • Table 1 : Typical Reaction Conditions
StepReagents/ConditionsYield (%)Reference
1DMF, RT, 12 h75–85
2H₂, Raney-Ni, MeOH60–70

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the aminobutyl chain (δ ~1.5–2.0 ppm for CH₂ groups) and nitro group (aromatic protons at δ ~8.0–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and nitro groups) using SHELX software .
  • IR : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and nitro N=O stretches (~1520 cm1^{-1}) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing nitro group activates the sulfonamide moiety for nucleophilic attack. For example:

  • Base-mediated reactions : Deprotonate the sulfonamide nitrogen to enhance electrophilicity at the sulfur center, enabling substitutions with amines or thiols .
  • Reduction pathways : The nitro group can be selectively reduced to an amine using catalytic hydrogenation without affecting the sulfonamide backbone .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

  • Answer :

  • QSAR : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., nitro vs. acetyl groups) with bioactivity (e.g., enzyme inhibition) .
  • Docking studies : Model interactions with target proteins (e.g., carbonic anhydrase) by aligning the sulfonamide group with catalytic zinc ions and the nitro/aminobutyl chains with hydrophobic pockets .
  • Validation : Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in structural data (e.g., XRD vs. NMR) for sulfonamide derivatives?

  • Answer :

  • Multi-technique validation : Combine XRD (for solid-state conformation) with solution-state NMR to assess flexibility of the aminobutyl chain .
  • Dynamic simulations : Perform MD simulations to evaluate if crystallographic packing forces distort the solution-phase structure .
  • Case study : For N-(4-Methoxyphenyl)benzenesulfonamide, XRD revealed a planar sulfonamide group, while NMR indicated rotational freedom in solution .

Q. What mechanistic insights explain the role of the 4-aminobutyl chain in enzyme inhibition?

  • Answer :

  • Binding interactions : The aminobutyl chain mimics natural polyamine substrates (e.g., spermidine), competitively inhibiting enzymes like deoxyhypusine synthase .
  • Structure-activity relationship (SAR) : Elongating the chain (e.g., from C3 to C4) enhances binding affinity by 2–3-fold due to improved van der Waals contacts .
  • Table 2 : Inhibition Constants (Kᵢ) for Analogues
Chain LengthKᵢ (μM)Reference
C312.5
C44.8

Methodological Notes

  • Synthesis optimization : Replace Raney-Ni with Pd/C for higher nitro reduction selectivity .
  • Crystallography : Use SHELXL for refining high-resolution data and SHELXE for phase extension in twinned crystals .
  • Data contradiction : Always cross-reference crystallographic occupancy factors with NMR integration ratios .

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